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Compound of Interest

Compound Name:
Dimethyl 2-

(hydroxyimino)malonate

CAS No.: 42937-74-6

Cat. No.: B1337081

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dimethyl 2-(hydroxyimino)malonate (CAS No: 42937-74-6), a key intermediate in organic

synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with generalized experimental protocols for these

analytical techniques.

Core Spectroscopic Data
The structural elucidation of dimethyl 2-(hydroxyimino)malonate is supported by a

combination of spectroscopic methods. Each technique provides unique insights into the

molecular structure, functional groups, and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework

of an organic molecule.[1] For dimethyl 2-(hydroxyimino)malonate, ¹H and ¹³C NMR spectra
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provide key structural information.

A typical ¹H NMR spectrum is expected to show two main signals corresponding to the protons

of the two equivalent methoxy groups and the hydroxyl proton of the hydroxyimino group.[1]

The integration of these signals should reveal a 6:1 proton ratio, confirming the structure.[1]

Table 1: ¹H NMR Data for Dimethyl 2-(hydroxyimino)malonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 Singlet 6H 2 x -OCH₃

~10-12 (broad) Singlet 1H N-OH

Note: The chemical

shifts are approximate

and can vary

depending on the

solvent and

concentration. The

hydroxyl proton is

often broad and may

exchange with D₂O.

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Data for Dimethyl 2-(hydroxyimino)malonate
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Chemical Shift (δ) ppm Assignment

~53 2 x -OCH₃

~145 C=NOH

~162 2 x C=O

Note: The chemical shifts are approximate and

based on the analysis of similar structures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of dimethyl 2-(hydroxyimino)malonate is characterized by absorption bands

corresponding to the vibrational frequencies of its key functional groups.[2]

Table 3: IR Spectroscopic Data for Dimethyl 2-(hydroxyimino)malonate

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (oxime)

~1730 Strong C=O stretch (ester)

~1650 Medium C=N stretch (oxime)

Note: The wavenumbers are

approximate. The spectrum is

typically recorded as a KBr

pellet.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For dimethyl 2-(hydroxyimino)malonate (Molecular Formula: C₅H₇NO₅,

Molecular Weight: 161.11 g/mol ), the mass spectrum shows characteristic fragments.[2]

Table 4: Mass Spectrometry Data (GC-MS, EI) for Dimethyl 2-(hydroxyimino)malonate[2]
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m/z Relative Intensity (%) Possible Fragment

129 74.25 [M - OCH₃]⁺

59 57.07 [COOCH₃]⁺

54 18.18

31 14.93 [OCH₃]⁺

15 99.99 [CH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified dimethyl 2-
(hydroxyimino)malonate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. The chemical shifts are referenced

to the residual solvent peak or an internal standard (e.g., TMS).
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FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind 1-2 mg of dry dimethyl 2-(hydroxyimino)malonate with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. KBr is transparent in the mid-IR range.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of dimethyl 2-(hydroxyimino)malonate in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The sample is vaporized and separated on a suitable GC column (e.g., a polar capillary

column).

The separated components are then introduced into the mass spectrometer, typically

using Electron Ionization (EI) at 70 eV.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the structural elucidation of dimethyl 2-
(hydroxyimino)malonate can be visualized as follows:
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Data Analysis

Structure Elucidation
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Caption: Workflow for the spectroscopic analysis of dimethyl 2-(hydroxyimino)malonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337081?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

